![molecular formula C9H9ClO2 B6290679 2-Chloro-4-(methoxymethyl)benzaldehyde CAS No. 1911646-24-6](/img/structure/B6290679.png)
2-Chloro-4-(methoxymethyl)benzaldehyde
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Overview
Description
2-Chloro-4-(methoxymethyl)benzaldehyde is an organic compound with the empirical formula C8H7ClO2 . It has a molecular weight of 170.59 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of 2-Chloro-4-(methoxymethyl)benzaldehyde consists of a benzene ring substituted with a methoxy group (-OCH3), a chlorine atom, and a formyl group (-CHO) . The exact positions of these substituents on the benzene ring can be determined by the compound’s IUPAC name .Physical And Chemical Properties Analysis
2-Chloro-4-(methoxymethyl)benzaldehyde is a solid substance . Its molecular weight is 170.59 . More specific physical and chemical properties, such as melting point, boiling point, and density, are not provided in the available resources .Scientific Research Applications
Synthesis of Curcumin Analogs
2-Chloro-4-(methoxymethyl)benzaldehyde: can be used in the synthesis of curcumin analogs. These analogs are significant due to their enhanced biological activity and potential therapeutic applications. For instance, the compound has been utilized in a three-step reaction to synthesize a novel curcumin analog, which showed promising results in spectroscopic and computational evaluations .
Organic Synthesis Intermediates
This compound serves as an intermediate in various organic synthesis reactions. Its benzylic position is particularly reactive, allowing for free radical bromination and nucleophilic substitution, which are pivotal in creating complex organic molecules .
Chemical Education
Lastly, 2-Chloro-4-(methoxymethyl)benzaldehyde can be used in chemical education as a case study to teach advanced organic chemistry concepts, such as electrophilic aromatic substitution and resonance stabilization .
Mechanism of Action
The mechanism of action of 2-Chloro-4-(methoxymethyl)benzaldehyde is not specified in the available resources. The compound’s reactivity is likely influenced by the electron-withdrawing chlorine atom and the electron-donating methoxy group, which can activate the benzene ring towards electrophilic aromatic substitution reactions .
Safety and Hazards
The safety data sheet for a similar compound, 2-Chlorobenzaldehyde, indicates that it is a combustible liquid that causes severe skin burns and eye damage . It is classified as Acute Tox. 4 Oral according to the GHS07 hazard classification . Specific safety and hazard information for 2-Chloro-4-(methoxymethyl)benzaldehyde is not available in the resources .
properties
IUPAC Name |
2-chloro-4-(methoxymethyl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-12-6-7-2-3-8(5-11)9(10)4-7/h2-5H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXCSMAMBXFEFQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=C(C=C1)C=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(methoxymethyl)benzaldehyde |
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